烯丙基磺酸钠

描述

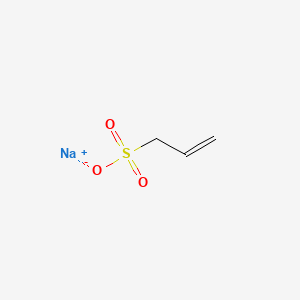

Sodium allylsulfonate, also known as allylsulfonic acid sodium salt, is a versatile compound with the chemical formula C3H5NaO3S and a molar mass of 144.12 g/mol . It is a white crystalline powder that is easily soluble in water and alcohols but only slightly soluble in benzene . This compound is widely used in various industrial applications due to its high reactivity, which is attributed to the presence of double bonds at the α and β positions .

科学研究应用

Sodium allylsulfonate has a wide range of scientific research applications:

作用机制

Target of Action

Sodium allylsulfonate, also known as allylsulfonic acid sodium salt, is a versatile compound with various applications across different industries . One of its primary targets is in the production of acrylic fibers, where it serves as a third monomer, improving heat resistance, elasticity, spinnability, dyeing performance, and colorfastness . It also targets nickel plating baths, where it serves as an additive to improve the quality and properties of the plated nickel .

Mode of Action

Sodium allylsulfonate contains double bonds at the α and β positions, which give it high reactivity . This chemical is commonly used as a third monomer in the production of acrylic fibers . Its addition to the fiber manufacturing process improves the heat resistance, elasticity, spinnability, and dyeing performance of the fibers . As a result, the fibers exhibit fast and vibrant color absorption, as well as strong colorfastness .

Biochemical Pathways

Sodium allylsulfonate plays a key role in the synthesis of organosulfur compounds . Sodium sulfinates, including sodium allylsulfonate, act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Pharmacokinetics

It is known that sodium allylsulfonate is a white crystalline powder that is easily soluble in water and alcohols, but only slightly soluble in benzene . This solubility profile may influence its bioavailability.

Result of Action

The result of Sodium allylsulfonate’s action is the creation of improved materials and processes in various industries. In the textile industry, for example, Sodium allylsulfonate enhances the performance of acrylic fibers, resulting in fibers that have improved heat resistance, elasticity, spinnability, and dyeing performance . In the realm of electroplating, Sodium allylsulfonate enhances the performance of nickel plating baths .

Action Environment

The action of Sodium allylsulfonate can be influenced by environmental factors. For instance, when its solution is heated for an extended period, it tends to undergo polymerization . The dry product exhibits good heat stability . Therefore, the efficacy and stability of Sodium allylsulfonate can be influenced by factors such as temperature and the presence of other chemicals in its environment.

生化分析

Biochemical Properties

Sodium allylsulfonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to enhance the rheological properties of polyacrylamide microgels by creating an osmotic pressure difference between the polymer and the solvent phase, resulting in swelling enhancement . This behavior is attributed to the polyelectrolyte effect, where sodium allylsulfonate dissociates in polar media to produce mobile ions . These mobile ions interact with enzymes and proteins, influencing their activity and stability.

Cellular Effects

Sodium allylsulfonate has been shown to have various effects on different types of cells and cellular processes. It can cause eye irritation and damage to the central nervous system . In industrial settings, exposure to sodium allylsulfonate can lead to polyneuropathy, a condition characterized by damage to the peripheral nervous system . Additionally, sodium allylsulfonate can influence cell signaling pathways, gene expression, and cellular metabolism by interacting with cellular components and altering their function.

Molecular Mechanism

The molecular mechanism of sodium allylsulfonate involves its interaction with biomolecules at the molecular level. Sodium allylsulfonate can bind to enzymes and proteins, leading to enzyme inhibition or activation . This compound can also cause changes in gene expression by interacting with transcription factors and other regulatory proteins. The polyelectrolyte effect of sodium allylsulfonate, where it dissociates into mobile ions, plays a crucial role in its molecular interactions and effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium allylsulfonate can change over time. The compound is known to undergo polymerization when its solution is heated for an extended period . The dry product exhibits good heat stability . Long-term exposure to sodium allylsulfonate in in vitro or in vivo studies has shown that it can cause degradation and affect cellular function. The stability and degradation of sodium allylsulfonate are important factors to consider when studying its temporal effects in laboratory settings.

准备方法

Sodium allylsulfonate can be synthesized through several methods. One common method involves the reaction of allyl chloride with sodium sulfite in an aqueous or aqueous-alcoholic solution . The reaction is typically conducted at a boiling temperature range of 42-44°C under agitation and reflux . Another method employs sodium metabisulfite and allyl chloride as the main raw materials, with the addition of emulsifier OP-10 . The reaction is carried out at 50°C, and the byproduct sodium chloride is recycled and purified for industrial use .

化学反应分析

Sodium allylsulfonate undergoes various types of chemical reactions, including:

Polymerization: When heated for an extended period, sodium allylsulfonate tends to undergo polymerization.

Substitution Reactions: It can react with other compounds to form new products.

Addition Reactions: The double bonds in sodium allylsulfonate make it highly reactive in addition reactions, which are commonly used in the production of acrylic fibers.

Common reagents used in these reactions include sodium sulfite, allyl chloride, and various emulsifiers . The major products formed from these reactions include acrylic fibers, flocculating agents, and polymeric surfactants .

相似化合物的比较

Sodium allylsulfonate can be compared with other similar compounds, such as:

Sodium sulfinates (RSO2Na): These compounds are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions.

Allyl sulfonyl chloride: This compound is synthesized from sodium allylsulfonate and is used in various chemical reactions.

Sodium allylsulfonate is unique due to its high reactivity and ability to improve the properties of acrylic fibers and nickel plating baths . Its versatility and wide range of applications make it a valuable compound in both scientific research and industrial processes.

生物活性

Sodium allylsulfonate (SAS) is a sodium salt of allylsulfonic acid, recognized for its diverse applications in various fields, including pharmaceuticals, polymer chemistry, and environmental science. This article explores the biological activity of SAS, focusing on its biochemical properties, biodegradation potential, and implications in industrial applications.

Sodium allylsulfonate has the chemical formula and is characterized by its ionic nature, which allows it to dissociate in polar solvents. This property is crucial for its role as a copolymerizable emulsifying agent, particularly in the synthesis of dyeable acrylic fibers .

1. Biodegradation Studies

SAS has been subjected to various biodegradation studies to assess its environmental impact. One significant study indicated that SAS underwent decomposition by soil microflora over a period of 16 days. In controlled conditions, a theoretical biochemical oxygen demand (BOD) of 87% was observed with an initial concentration of 100 mg/L SAS .

Table 1: Biodegradation Parameters of Sodium Allylsulfonate

| Parameter | Value |

|---|---|

| Initial Concentration (mg/L) | 100 |

| BOD (Theoretical) | 87% |

| Time for Decomposition | 16 days |

| Oxygen Consumption (μL) | 62 (control), 58 (adapted cells), 344 (phenol adapted cells) |

These findings suggest that SAS is biodegradable and can be effectively broken down by microbial action, highlighting its potential for safer environmental profiles compared to other synthetic compounds.

2. Toxicological Studies

An epidemiological study on workers exposed to allyl chloride, a precursor in SAS production, reported neurological symptoms such as extremity weakness and numbness. The study involved 53 workers and found a neuropathy prevalence of 52.6% among those exposed . While this study does not directly assess SAS toxicity, it raises concerns regarding the safety of chemicals involved in its synthesis.

3. Polymerization and Copolymer Applications

SAS is extensively used in copolymerization processes, particularly with acrylonitrile. Research has demonstrated that copolymers containing SAS exhibit enhanced dyeability and color fastness in acrylic fibers. The reactivity ratios for acrylonitrile and SAS were determined through solution polymerization methods .

Table 2: Properties of SAS Copolymers

| Property | Description |

|---|---|

| Monomer Reactivity Ratios (MRR) | Determined via solution polymerization |

| Application | Dyeable acrylic fibers |

| Enhanced Features | Improved dyeability and heat resistance |

Environmental Applications

Sodium allylsulfonate's efficacy as a flocculating agent has been explored in various studies, particularly for kaolin suspensions. Its polyelectrolyte characteristics allow it to stabilize suspensions and improve sedimentation rates . This property is valuable in water treatment processes where the removal of suspended particles is required.

属性

IUPAC Name |

sodium;prop-2-ene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3S.Na/c1-2-3-7(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKJULDDNQFCJG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041451 | |

| Record name | 2-Propene-1-sulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Solid; [MSDSonline] | |

| Record name | 2-Propene-1-sulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-propene-1-sulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2495-39-8 | |

| Record name | Sodium 2-propene-1-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propene-1-sulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propene-1-sulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium prop-2-enesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ALLYLSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SGF7TB9O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM 2-PROPENE-1-SULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。